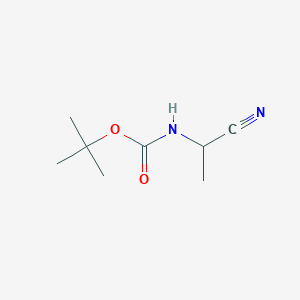
tert-butyl N-(1-cyanoethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl N-(1-cyanoethyl)carbamate is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives and their synthesis, which can provide insights into the general behavior and characteristics of tert-butyl carbamate compounds. These derivatives are often used as intermediates in organic synthesis and can be modified to produce a wide range of chemical structures with potential applications in pharmaceuticals and materials science 910.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives is well-documented in the literature. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another example is the use of tert-butyl nitrite as a N1 synthon in a multicomponent reaction to form imidazoquinolines and isoquinolines . Enantioselective synthesis of tert-butyl carbamate derivatives is also possible, as demonstrated by the iodolactamization method used to produce benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . These methods highlight the versatility of tert-butyl carbamate derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl group attached to the nitrogen atom of the carbamate moiety. This structural feature imparts steric bulk to the molecule, which can influence its reactivity and interaction with other chemical entities. The tert-butyl group is also known for its ability to serve as a protecting group in organic synthesis, as it can be readily introduced and removed under specific conditions .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives participate in a variety of chemical reactions. They can act as building blocks in organic synthesis, as seen in the formation of N-(Boc)hydroxylamines when reacted with organometallics . The tert-butyl group can also be used to activate imines for the addition of nucleophiles and serve as a chiral directing group in asymmetric synthesis . Furthermore, the reactivity of tert-butyl-substituted compounds can be manipulated through various chemical transformations, such as the Friedel-Crafts reaction and subsequent substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the tert-butyl group and the overall molecular structure. The steric bulk of the tert-butyl group can affect the solubility, boiling point, and melting point of the compound. The presence of the carbamate functional group also contributes to the compound's reactivity, particularly in the formation of bonds with nitrogen-containing groups. These properties are crucial for the compound's behavior in chemical reactions and its potential applications 910.
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds and Intermediates
Tert-butyl N-(1-cyanoethyl)carbamate serves as a crucial intermediate in the synthesis of bioactive compounds. For example, it is utilized in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its importance in the preparation of nucleotide analogues with potential therapeutic applications (Ober et al., 2004). Additionally, its role in the preparation of cyclic carbamates through atmospheric CO2 fixation underlines its significance in green chemistry practices, presenting an efficient method for utilizing unsaturated amines (Takeda et al., 2012).
Catalytic Processes and Chemical Syntheses
The compound is also pivotal in catalytic processes, such as the Pd-catalyzed amidation of aryl(Het) halides, demonstrating its versatility in forming desired compounds across a range of yields. This illustrates its broad utility in organic synthesis, especially in the formation of complex molecular structures (Qin et al., 2010).
Advanced Material Development
In the realm of material science, tert-butyl N-(1-cyanoethyl)carbamate derivatives have been explored for the development of new materials. The synthesis of strong blue emissive nanofibers from benzothizole modified tert-butyl carbazole derivative highlights the potential of tert-butyl N-(1-cyanoethyl)carbamate derivatives in creating fluorescent sensory materials. These materials can detect volatile acid vapors, indicating their application in sensing technologies and materials chemistry (Sun et al., 2015).
Novel Reaction Mechanisms and Pathways
Research on tert-butyl N-(1-cyanoethyl)carbamate and its derivatives has also led to the discovery of novel reaction mechanisms and synthetic pathways. The metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources showcases innovative approaches to synthesizing quinoxaline derivatives. This method is significant for its environmental friendliness and efficiency in producing bioactive frameworks (Xie et al., 2019).
Safety And Hazards
“tert-butyl N-(1-cyanoethyl)carbamate” is associated with several hazard statements, including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Eigenschaften
IUPAC Name |
tert-butyl N-(1-cyanoethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,1-4H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPKPFOKNXKRFTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-cyanoethyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
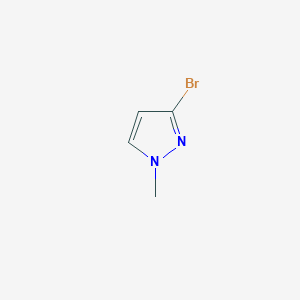
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
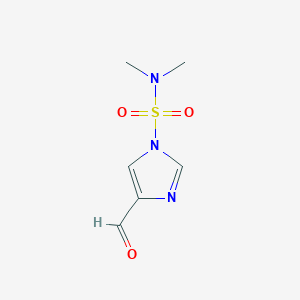
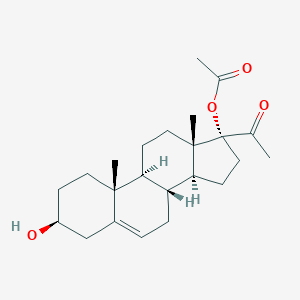
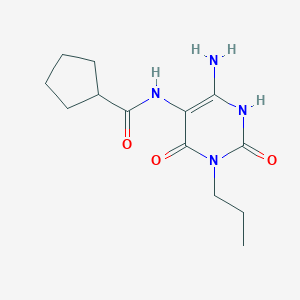
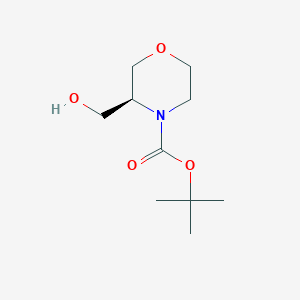
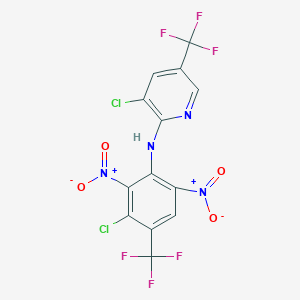
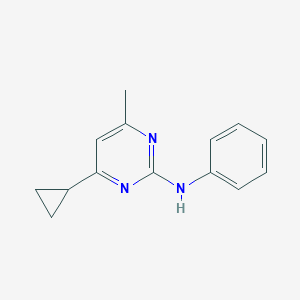
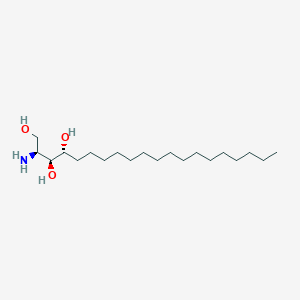
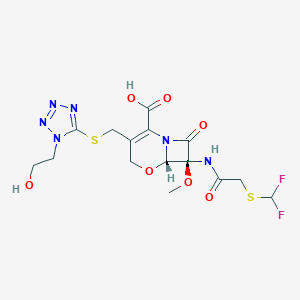
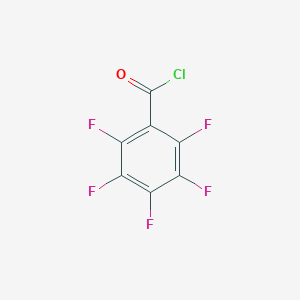
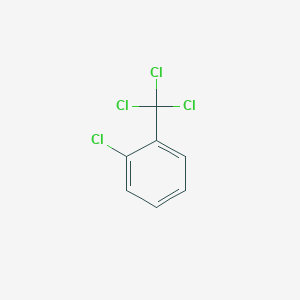
![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)